molecular formula C16H22F2N4O3 B7051334 2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-N-propylacetamide

2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-N-propylacetamide

Cat. No.: B7051334
M. Wt: 356.37 g/mol
InChI Key: GXKOQZMCDCFRQF-UHFFFAOYSA-N
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Description

2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-N-propylacetamide is a synthetic compound widely studied for its potential applications across various scientific fields. This complex molecule is characterized by its unique pyrazole and pyrrolidine structures, making it a valuable subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N4O3/c1-5-6-21(12-8-13(23)20(4)15(12)25)14(24)7-11-9(2)19-22(10(11)3)16(17)18/h12,16H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKOQZMCDCFRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1CC(=O)N(C1=O)C)C(=O)CC2=C(N(N=C2C)C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-N-propylacetamide involves multiple steps, starting from the formation of the pyrazole ring, followed by the incorporation of the difluoromethyl and dimethyl groups. The final steps include the attachment of the pyrrolidine ring and the addition of the propylacetamide moiety. These processes typically require controlled temperatures, specific catalysts, and precise reaction times to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is optimized to achieve large-scale output while maintaining efficiency and cost-effectiveness. This often involves the use of automated reactors, advanced purification techniques, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-N-propylacetamide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions
  • Oxidation: : This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions might involve the use of reducing agents like lithium aluminum hydride.

  • Substitution: : The presence of the pyrazole and pyrrolidine rings allows for numerous substitution reactions, typically facilitated by reagents like halides or amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used, but can include various derivatives of the original compound with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model for studying pyrazole and pyrrolidine ring reactivity and stability, contributing to the understanding of complex synthetic pathways.

Biology

Biologically, it is explored for its potential interactions with enzymes and receptors, possibly influencing metabolic and signaling pathways.

Medicine

In the medical field, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry

Industrially, it can be utilized in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-N-propylacetamide exerts its effects is linked to its ability to interact with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-N-propylacetamide is unique due to its specific combination of the pyrazole and pyrrolidine structures. Similar compounds include other pyrazole derivatives and pyrrolidine-based molecules, which may share some chemical properties but differ in their biological activities and applications.

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